Ciprofloxacin Potentiation via NorA Efflux Pump Inhibition
2-Phenoxyphenylboronic acid acts as an inhibitor of the Staphylococcus aureus NorA efflux pump. In a study evaluating approximately 150 heterocyclic boronic species, 2-phenoxyphenylboronic acid was identified as one of 24 hit compounds that potentiated the activity of ciprofloxacin. Specifically, it produced a 4-fold increase in ciprofloxacin activity at a concentration of 32 μg/mL against S. aureus strain 1199B, which overexpresses the NorA efflux pump . Importantly, boron-free analogues in the same study showed no biological activity, confirming that the boronic acid moiety is essential for this effect [1].
| Evidence Dimension | Fold-change in ciprofloxacin minimum inhibitory concentration (MIC) in NorA-overexpressing S. aureus 1199B |
|---|---|
| Target Compound Data | 4-fold reduction in MIC at 32 μg/mL |
| Comparator Or Baseline | Ciprofloxacin alone (baseline MIC); Boron-free analogues (no activity) |
| Quantified Difference | 4-fold potentiation vs. baseline; Complete loss of activity in boron-free comparators |
| Conditions | S. aureus 1199B strain overexpressing NorA efflux pump; concentration range tested: 0.5 to 32 μg/mL |
Why This Matters
This establishes a unique biological activity not shared by common arylboronic acids (e.g., phenylboronic acid), making 2-phenoxyphenylboronic acid a specific procurement choice for efflux pump inhibition research.
- [1] Fontaine F, Hequet A, Voisin-Chiret AS, Bouillon A, Lesnard A, Cresteil T, Jolivalt C, Rault S. First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump. J Med Chem. 2014 Mar 27;57(6):2536-48. doi: 10.1021/jm401808n. PMID: 24499135. View Source
